4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Physicochemical Property Lipophilicity Druglikeness

Researchers optimizing AT1 receptor antagonists or p38α MAPK inhibitors require fluorinated benzimidazole scaffolds where substitution pattern governs target engagement. 4-(4-Fluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1184562-80-8) addresses this: • 4-F substitution critical for hydrophobic pocket occupancy in kinase ATP sites, confirmed by X-ray co-crystal structures • Drug-like profile: LogP 2.24, zero Lipinski violations, supporting membrane permeability optimization • Consistent ≥95% purity across commercial batches for reproducible SAR studies Standard packaging from mg to gram scale with ambient global shipping.

Molecular Formula C13H10FN3
Molecular Weight 227.24 g/mol
CAS No. 1184562-80-8
Cat. No. B1443235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline
CAS1184562-80-8
Molecular FormulaC13H10FN3
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(N2)C3=CC=C(C=C3)N
InChIInChI=1S/C13H10FN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17)
InChIKeyMBKPGWFKTVJBOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoro-1H-1,3-benzodiazol-2-yl)aniline Technical Profile


4-(4-Fluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1184562-80-8) is a fluorinated benzimidazole derivative with the molecular formula C13H10FN3 and a molecular weight of 227.24 g/mol. It is classified as a heterocyclic building block featuring a benzimidazole core substituted at the 4-position with a fluorine atom and at the 2-position with a 4-aminophenyl group . The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research, with a reported purity minimum of 95% from commercial suppliers .

Substitution Risks for 4-(4-Fluoro-1H-1,3-benzodiazol-2-yl)aniline


Fluorinated benzimidazole derivatives cannot be simply interchanged due to the profound influence of fluorine substitution pattern and aromatic ring geometry on both biological activity and physicochemical properties. Systematic structure-activity relationship (SAR) studies have demonstrated that the specific positioning of a fluoro substituent on the benzimidazole core is critical for target engagement; for instance, fluoro or chloro substitution at the C-5 position of benzimidazole significantly increases antifungal activity compared to unsubstituted analogs [1]. Furthermore, the 4-fluorophenyl moiety in 2-aminobenzimidazole-based inhibitors occupies a defined hydrophobic pocket in kinase ATP binding sites, contributing directly to enzymatic affinity as observed in X-ray co-crystal structures [2]. Substitution of this compound with non-fluorinated or differently substituted analogs would alter target binding geometry, potentially invalidating SAR hypotheses and confounding experimental outcomes.

Differentiation Evidence vs Structural Analogs


LogP Advantage of 4-Fluoro Benzimidazole

The target compound exhibits a calculated LogP of 2.24 (ACD/Labs Percepta Platform), representing a moderate increase in lipophilicity compared to the unsubstituted 4-(1H-benzimidazol-2-yl)aniline core structure . Fluorine substitution at the benzimidazole C-4 position elevates lipophilicity while maintaining compliance with Lipinski's Rule of Five (0 violations), positioning this compound as a drug-like scaffold with enhanced membrane permeability potential.

Physicochemical Property Lipophilicity Druglikeness

AT1 Receptor Antagonist Antihypertensive Activity

Fluoro-substituted benzimidazole derivatives within the same structural class as 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline have demonstrated nanomolar affinity to the angiotensin II type 1 (AT1) receptor and robust in vivo antihypertensive effects [1]. Representative compounds from this class lowered mean blood pressure (MBP) by 74.5 ± 3.5 mmHg (compound 1g) and 69.2 ± 0.9 mmHg (compound 2a) at 10 mg/kg after oral administration in spontaneously hypertensive rats, with antihypertensive effects lasting beyond 24 hours, outperforming both losartan and telmisartan [1]. While these data are derived from related fluoro-substituted benzimidazole analogs rather than the exact target compound, they establish a class-level benchmark for AT1 receptor antagonism potency.

AT1 Receptor Antihypertensive In Vivo Pharmacology

Antiglycation Activity of Fluorophenyl Benzimidazoles

Fluorophenyl benzimidazole analogs structurally related to 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline exhibit quantifiable antiglycation and antioxidant activities [1]. Specific fluorophenyl benzimidazole analogs (compounds 12-14) strongly inhibited glycation with IC50 values ranging from 142 µM to 193 µM, while demonstrating the highest antioxidant activity among the series with IC50 values ranging from 1.2 µM to 6.6 µM [1]. These quantitative data highlight the significance of the fluorophenyl benzimidazole pharmacophore in conferring dual antiglycation and antioxidant properties.

Antiglycation Antioxidant Diabetic Complications

Kinase ATP Pocket Binding by 4-Fluorophenyl Group

X-ray co-crystal structural analysis of 2-aminobenzimidazole-based p38α MAP kinase inhibitors reveals that the 4-fluorophenyl group occupies a hydrophobic pocket of the ATP binding site near the gatekeeper Thr106 residue [1]. This specific binding mode contributes directly to enzymatic affinity and has been leveraged in the design of potent p38α inhibitors with low-nanomolar activity in both ATP competitive enzyme binding and inhibition of TNFα release in macrophages [1]. The 4-fluoro substitution pattern is critical for optimal hydrophobic pocket occupancy and binding geometry.

Kinase Inhibition p38 MAPK X-ray Crystallography

Application Scenarios for 4-(4-Fluoro-1H-1,3-benzodiazol-2-yl)aniline


AT1 Antagonist Lead Optimization in Cardiovascular Research

Fluoro-substituted benzimidazole derivatives have demonstrated nanomolar AT1 receptor affinity and robust in vivo blood pressure reduction in spontaneously hypertensive rat models, with maximal MBP lowering of 74.5 ± 3.5 mmHg at 10 mg/kg p.o. and antihypertensive effects persisting beyond 24 hours, outperforming losartan and telmisartan [1]. 4-(4-Fluoro-1H-1,3-benzodiazol-2-yl)aniline serves as a key building block or scaffold for medicinal chemistry optimization of AT1-targeted antihypertensive candidates.

Structure-Based Kinase Inhibitor Design

X-ray co-crystal structures confirm that the 4-fluorophenyl moiety in 2-aminobenzimidazole-based inhibitors occupies a defined hydrophobic pocket near the gatekeeper Thr106 residue in the p38α MAPK ATP binding site, contributing to enzymatic affinity [1]. This compound is appropriate for structure-based drug design efforts targeting kinases where hydrophobic pocket occupancy by a 4-fluorophenyl group can be exploited for potency and selectivity optimization.

Antiglycation Research for Diabetic Complications

Fluorophenyl benzimidazole analogs structurally related to 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline exhibit quantifiable antiglycation activity (IC50 = 142-193 µM) and the highest antioxidant activity among tested series (IC50 = 1.2-6.6 µM) [1]. This compound scaffold is suitable for research programs investigating advanced glycation end-product (AGE) inhibition and oxidative stress mitigation in diabetic complications and aging-related diseases.

Lipophilic Scaffold for Membrane Permeable Compounds

With a calculated LogP of 2.24 (ACD/Labs Percepta Platform) and zero violations of Lipinski's Rule of Five, 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline provides a drug-like physicochemical profile with enhanced lipophilicity compared to unsubstituted benzimidazole analogs [1]. This property profile supports its use as a building block in medicinal chemistry campaigns where improved membrane permeability and favorable ADME characteristics are required.

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